molecular formula C12H17F2NO3 B2873227 4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine CAS No. 501700-02-3

4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine

Cat. No. B2873227
CAS RN: 501700-02-3
M. Wt: 261.269
InChI Key: PCAYHBWBNGPKII-UHFFFAOYSA-N
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Description

The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine” is a phenethylamine derivative. Phenethylamines are a class of compounds that often have psychoactive properties and include stimulants, hallucinogens, and entactogens .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the 2,2-difluoroethoxy and dimethoxy groups onto a phenethylamine backbone. This could potentially be achieved through a series of substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenethylamine backbone with the 2,2-difluoroethoxy group attached to the 4-position of the benzene ring and two methoxy groups attached to the 3 and 5 positions .


Chemical Reactions Analysis

As a phenethylamine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions to modify the functional groups or redox reactions involving the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Research by Li et al. (2012) focused on novel 2,4-difluorophenyl-functionalized triphenylamine derivatives for use in OLEDs. These compounds, including tris(2',4'-difluorobiphenyl-4-yl)-amine and its dimer, showed improved device performance due to the strong electron-withdrawing fluorinated substituents, which balanced injected carriers and enhanced luminance and efficiency Li et al., 2012.

Metabolic Pathways in Humans

Carmo et al. (2005) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes to identify its metabolites and potential toxic effects. This research contributes to understanding the drug's pharmacokinetics and toxicology Carmo et al., 2005.

Lithium Phenolates Aggregation

Jackman and Smith (1988) investigated the aggregation of lithium phenolates with various substituents in weakly polar aprotic solvents. Their findings on the equilibrium between dimer and tetramer forms of these compounds have implications for synthetic chemistry and material science Jackman & Smith, 1988.

Serotonin Receptors

Dowd et al. (2000) explored phenylalkylamines as ligands for 5-HT(2A) serotonin receptors. Their work on the structure-affinity relationships of these compounds aids in the development of novel therapeutic agents targeting serotonin receptors Dowd et al., 2000.

Stability of BODIPY Fluorophores

Yang et al. (2011) investigated the stability of BODIPY fluorophores under various conditions, contributing to the field of fluorescent probes and imaging technologies Yang et al., 2011.

Electrofluorochromic Materials

Lin et al. (2019) synthesized triphenylamine (TPA) derivatives with aggregation-induced emission (AIE) active pendent groups, exploring their potential in electrofluorochromic devices. This research opens avenues for developing smart materials and displays Lin et al., 2019.

Analgesic-Antiinflammatory Agents

Hannah et al. (1978) discovered diflunisal, a nonacetylating salicylic acid derivative with superior analgesic and antiinflammatory properties compared to aspirin, highlighting the potential of fluorinated compounds in pharmaceutical development Hannah et al., 1978.

properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3/c1-16-9-5-8(3-4-15)6-10(17-2)12(9)18-7-11(13)14/h5-6,11H,3-4,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAYHBWBNGPKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(F)F)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine

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